molecular formula C15H24BNO2 B1307254 N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 909391-56-6

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No. B1307254
CAS RN: 909391-56-6
M. Wt: 261.17 g/mol
InChI Key: LBUOWYCATLFSRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl methanamine derivatives involves various strategies. For instance, paper describes the synthesis of halogenated derivatives of N,N-dimethyl methanamine, which were obtained by substituting on the phenylthiophenyl core structure. These derivatives were synthesized with high specificity and affinity for the serotonin transporter (SERT). Similarly, paper discusses the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid, leading to an unexpected product due to the reaction conditions. This highlights the complexity and unpredictability of reactions involving N,N-dimethyl methanamine derivatives.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl methanamine derivatives is crucial for their function and reactivity. Paper provides a detailed analysis of the crystal and molecular structure of N,N'-dihydroxy-N,N'-dimethylmethanediamine, which consists of hydrogen-bonded dimers with exact symmetry. The crystallographic data offer insights into the molecular geometry and potential reaction pathways. In paper , the isomeric structures of N-(5,5-dimethyl-2(5H)-thiophenyliden)amines were investigated using NMR spectroscopy and quantum-chemical calculations, revealing that Z-isomers are more stable than E-isomers.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl methanamine derivatives is influenced by their molecular structure. Paper shows that the synthesized derivatives exhibit high affinity for SERT, which is a result of their specific chemical structure and the presence of halogen atoms. The derivatives were also used for positron emission tomography (PET) imaging, demonstrating their potential in biological applications. Paper describes the synthesis of a complex N,N-dibenzyl methanamine derivative through a 1,3-dipolar cycloaddition reaction, indicating the versatility of these compounds in forming various chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl methanamine derivatives are determined by their molecular structure and substituents. The papers do not provide explicit data on the physical properties such as melting points, boiling points, or solubility. However, the chemical properties, such as binding affinity to SERT and specificity of binding, are well-documented in paper . The derivatives' ability to cross the blood-brain barrier and their specific uptake in SERT-rich regions of the monkey brain were demonstrated using microPET imaging.

Scientific Research Applications

Synthesis and Structural Analysis

  • Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, which are structurally similar to N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine. These compounds were obtained through a three-step substitution reaction. Their structures were confirmed by spectroscopic methods and X-ray diffraction, with further analysis through density functional theory (DFT) (Huang et al., 2021).

Fluorescence Probes and Photocytotoxicity

  • Lampard et al. (2018) developed boronate ester fluorescence probes for detecting hydrogen peroxide. Compounds with structural similarities to this compound exhibited unique fluorescence responses, illustrating their potential in biochemical applications (Lampard et al., 2018).

Nanoparticle Applications

  • Fischer et al. (2013) explored the use of three-coordinate complexes for initiating polymerization processes, creating nanoparticles with potential applications in fields like nanotechnology and materials science. The structural components of these complexes bear resemblance to this compound (Fischer et al., 2013).

Photocytotoxicity in Cancer Research

  • Basu et al. (2014) synthesized Iron(III) catecholates that exhibited photocytotoxicity under red light. These complexes, which share structural motifs with this compound, showed potential in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).

Detection in Real Samples and Imaging

  • Tian et al. (2017) developed a near-infrared fluorescence probe for benzoyl peroxide detection and imaging in living cells and zebrafish. The probe's structure included elements akin to this compound, highlighting its relevance in biomedical imaging and environmental monitoring (Tian et al., 2017).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to thoroughly clean the skin after handling, wear protective gloves/eye protection/face protection, and wash thoroughly if skin contamination occurs .

Mechanism of Action

Mode of Action

Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can form boronate complexes with diols in biological systems, which may influence the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of diols can affect the reactivity of boronic acids and their esters. Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.

properties

IUPAC Name

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUOWYCATLFSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396657
Record name N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909391-56-6
Record name N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromomethylphenyl boronic acid pinacol ester (Combi Block Inc., 297 mg, 1.0 mmol) in acetonitrile (5 mL) was added dimethylamine (2M solution in methanol, 2.0 mmol) followed by the addition of K2CO3 (691 mg, 5.0 mmol). The reaction mixture was stirred at room temperature for 16 h. Acetonitrile was removed under vacuum and the residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated NaHCO3, dried (MgSO4), filtered and the filtrate concentrated in vacuo to give dimethyl-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine (INTERMEDIATE XI.1) as a viscous oil (200 mg, 0.77 mmol, 77%).
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
691 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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